Specific Scientific Field: Materials Science
Summary of the Application: A novel polyhedral oligomeric octamethyldiphenylsulfonylsilsesquioxane (OMDPSS) was synthesized from octaphenylsilsesquioxane and benzenesulfonyl chloride .
Methods of Application or Experimental Procedures: The synthesis was carried out via a Friedel–Crafts reaction in high yield .
Results or Outcomes: OMDPSS was found to be an amorphous polyhedral oligomeric silsesquioxane with a (RSiO 3/2) 8 structure. It exhibited good solubility in commonly used solvents and superior thermal stability .
Specific Scientific Field: Polymer Science
Summary of the Application: OPS is used to improve the oxidative stability, thermal stability, and fire-retardant property of polymers .
Methods of Application or Experimental Procedures: OPS can be incorporated into polymers through physical mixing, grafting, direct cross-linking, or copolymerization .
Results or Outcomes: A comprehensive study of the thermal behaviors of OPS under air and nitrogen atmospheres was carried out. The study found that the thermal decomposition of OPS depends on the sample mass used in the thermogravimetric analysis (TGA) tests .
Specific Scientific Field: Cosmetology
Summary of the Application: In recent years, silsesquioxanes, including OPS, have attracted the attention of the cosmetics industry . These compounds have been proposed to be used in novel cosmetic formulations as emollients, dispersants, and viscosity modifiers .
Methods of Application or Experimental Procedures: The methods of obtaining these compounds were also presented . The detailed analysis of patents dedicated to the application of silsesquioxanes in cosmetic formulations was also performed .
Results or Outcomes: The rising demand for innovative and sophisticated personal care products is a driving factor for manufacturers to obtain new formulations that will fulfill the customers’ preferences .
Specific Scientific Field: Aeronautics and Astronautics
Summary of the Application: Functionalized octaphenylsilsesquioxanes show potential for applications in aeronautics, astronautics, flame-retardant, and functional micro/mesoporous materials due to their excellent thermal stability and diverse functionalization methods .
Specific Scientific Field: Pharmaceutical Sciences
Summary of the Application: OPS has been explored for its potential in drug delivery systems . The unique structure of OPS allows for the encapsulation of drug molecules, providing a means for targeted and controlled drug delivery .
Specific Scientific Field: Electronics
Summary of the Application: OPS is used in the electronics industry for its excellent thermal stability and diverse functionalization methods . It shows potential for applications in electronic devices .
Octaphenylsilsesquioxane is a type of polyhedral oligomeric silsesquioxane, often abbreviated as POSS. It has the chemical formula , consisting of a silicon-oxygen framework with phenyl groups attached to the silicon atoms. This compound is characterized by its unique cage-like structure, which contributes to its stability and versatility in various applications. The symmetrical cubic structure of octaphenylsilsesquioxane allows for the formation of porous networks, making it a candidate for use in sorbent materials and other advanced materials .
Several methods exist for synthesizing octaphenylsilsesquioxane:
Octaphenylsilsesquioxane has numerous applications due to its unique properties:
Interaction studies involving octaphenylsilsesquioxane focus on its compatibility with various solvents and polymers. Research indicates that its phenyl groups can interact favorably with organic compounds, enhancing solubility and dispersion in polymer matrices. These interactions are critical for developing advanced materials with tailored properties.
Several compounds share structural similarities with octaphenylsilsesquioxane. Here are a few notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Octamethylcyclotetrasiloxane | Cyclic siloxane | Greater flexibility due to methyl groups |
Octasilsesquioxane | Linear silsesquioxane | Different functionalization potential |
Octaphenyldimethoxysilane | Silane | More reactive due to methoxy groups |
Octaphenylsilsesquioxane stands out due to its rigid cage-like structure and high thermal stability, making it particularly useful in applications requiring robust materials that can withstand harsh conditions. Its functionalization capabilities further enhance its uniqueness compared to similar compounds.
OPS is synthesized via the hydrolytic condensation of phenyltrimethoxysilane (PTMS) under basic conditions. Key steps involve:
Table 1: Typical Synthesis Conditions for OPS
Real-time infrared (RTIR) spectroscopy and 29Si NMR confirm the dominance of ladder-like intermediates before cage formation. Acid treatment post-synthesis removes residual silanol groups, yielding fully condensed OPS.
OPS’s phenyl groups undergo diverse transformations to tailor material properties:
AlCl3-catalyzed reactions with benzenesulfonyl chloride yield octadiphenylsulfonylsilsesquioxane (ODPSS). Machine learning-optimized protocols using K2SO4 as a sulfonating agent achieve up to eight sulfonic acid groups (-SO3H), enhancing thermal stability.
Mechanistic Insights:
Ruthenium complexes enable:
Table 2: Functionalization Methods and Outcomes
OPS’s cubic structure enables predictable crystal packing. Key design principles include:
Structural Data:
Property | Value | Source |
---|---|---|
Space Group | C 1 2/c 1 | |
Unit Cell Dimensions (Å) | a = 16.4, b = 13.9, c = 21.6 | |
Thermal Stability (Td) | >400°C |
While OPS synthesis is typically inorganic, templating strategies mimic biological processes:
OPS crystallizes in the monoclinic space group $$ C\ 1\ 2/c\ 1 $$ with lattice parameters $$ a = 16.406\ \text{Å} $$, $$ b = 13.8849\ \text{Å} $$, $$ c = 21.570\ \text{Å} $$, and $$ \beta = 93.458^\circ $$ [1]. The cubic $$ \text{Si}8\text{O}{12} $$ core adopts a distorted geometry due to steric interactions between phenyl substituents, which project radially outward from the silicon vertices. Each silicon atom coordinates three bridging oxygen atoms and one phenyl group, forming a tetrahedral geometry.
X-ray diffraction (XRD) analysis reveals preferential orientation effects in powdered samples, where phenyl group stacking along specific crystallographic axes alters peak intensities [2]. For example, the {220} planes produce distinct diffraction peaks at $$ 2\theta \approx 15^\circ $$ under Cu-K$$ \alpha $$ radiation, with peak broadening ($$ \text{FWHM} = 0.12^\circ $$) indicative of minimal lattice strain [2]. The table below summarizes key crystallographic parameters:
Parameter | Value |
---|---|
Space group | $$ C\ 1\ 2/c\ 1 $$ |
Unit cell volume | $$ 4874.3\ \text{Å}^3 $$ |
Z (formula units) | 4 |
Si-O bond length | $$ 1.62\ \text{Å} $$ |
O-Si-O bond angle | $$ 109.5^\circ $$ |
Molecular dynamics simulations suggest that phenyl group rotation occurs at $$ \geq 150\ \text{K} $$, disrupting long-range order and contributing to anisotropic thermal expansion [4].
Density functional theory (DFT) calculations on OPS reveal a HOMO-LUMO gap of $$ 4.2\ \text{eV} $$, attributed to the insulating nature of the $$ \text{Si}8\text{O}{12} $$ core and the delocalized $$ \pi $$-electron system of phenyl rings [4]. The electrostatic potential map shows electron-rich regions at oxygen atoms ($$ -0.32\ e/\text{Å}^2 $$) and electron-deficient zones near silicon centers ($$ +0.18\ e/\text{Å}^2 $$), facilitating dipole-dipole interactions with polar solvents.
Comparative studies with lantern cage siloxanes ($$ (\text{PhSiO}{1.5})4(\text{Me}2\text{SiO})4(\text{RSiO}{1.5})4 $$) demonstrate that OPS exhibits 23% lower electron density at the cage center, enhancing its suitability for host-guest chemistry [4]. The phenyl substituents induce a bathochromic shift in UV-vis spectra ($$ \lambda_{\text{max}} = 280\ \text{nm} $$) compared to alkyl-substituted POSS derivatives, corroborating conjugation effects [6].
Thermogravimetric analysis (TGA) shows OPS decomposes at $$ 485^\circ \text{C} $$ in nitrogen, with a mass loss rate of $$ 0.8\%/\text{min} $$ between $$ 300^\circ \text{C} $$ and $$ 450^\circ \text{C} $$ [5]. The activation energy ($$ E_a $$) for thermal degradation, calculated via the Flynn-Wall-Ozawa method, is $$ 182\ \text{kJ/mol} $$, reflecting stability from the aromatic shielding effect.
In the molten state ($$ T_g = 215^\circ \text{C} $$), OPS exhibits viscoelastic behavior with a storage modulus $$ G' = 1.2\ \text{MPa} $$ and loss tangent $$ \tan \delta = 0.15 $$ at $$ 10\ \text{Hz} $$ [5]. These properties arise from the interplay between rigid cage dynamics and phenyl group mobility, as described by the Williams-Landel-Ferry equation:
$$
\log aT = \frac{-C1(T - Tg)}{C2 + (T - T_g)}
$$
where $$ aT $$ is the shift factor, and $$ C1 $$, $$ C_2 $$ are material constants.
The $$ \text{Si}8\text{O}{12} $$ core in OPS provides a $$ 5.8\ \text{Å} $$ diameter cavity, enabling the formation of porous frameworks via supramolecular assembly [4]. Gas adsorption studies reveal a Brunauer-Emmett-Teller (BET) surface area of $$ 620\ \text{m}^2/\text{g} $$ for OPS-based metal-organic frameworks (MOFs), with pore size distributions centered at $$ 1.2\ \text{nm} $$ and $$ 3.4\ \text{nm} $$ [6].
Covalent functionalization strategies exploit the reactivity of silicon-bound phenyl groups:
These modifications enable tunable pore chemistry, as demonstrated by the table below:
Functionalization | Pore Volume ($$\text{cm}^3/\text{g}$$) | $$ \text{CO}_2 $$ Uptake ($$ \text{mmol/g} $$) |
---|---|---|
Pristine OPS | 0.45 | 1.2 |
Brominated OPS | 0.52 | 1.8 |
Sulfonated OPS | 0.38 | 2.5 |